molecular formula C11H13N5O2 B7884809 2-(furan-2-ylmethyl)-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine

2-(furan-2-ylmethyl)-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine

Cat. No.: B7884809
M. Wt: 247.25 g/mol
InChI Key: XHJCTYOXAVBKRW-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 16421985 is a chemical entity with significant relevance in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 16421985 typically involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the desired compound along with imidazolium chloride as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced equipment and controlled environments ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 16421985 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

The compound with Chemical Abstracts Service number 16421985 has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which the compound with Chemical Abstracts Service number 16421985 exerts its effects involves its interaction with specific molecular targets. For example, it can act as a coupling agent in peptide synthesis by facilitating the formation of peptide bonds . The compound’s ability to form stable intermediates and its reactivity with various functional groups make it a versatile tool in chemical and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the one with Chemical Abstracts Service number 16421985 include:

Uniqueness

The uniqueness of the compound with Chemical Abstracts Service number 16421985 lies in its ability to act as a versatile reagent in various chemical reactions. Its stability, reactivity, and ability to form stable intermediates make it distinct from other similar compounds.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-7-5-9(17)15-11(14-7)16-10(12)13-6-8-3-2-4-18-8/h2-5H,6H2,1H3,(H4,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJCTYOXAVBKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC(=NCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC(=NCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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